molecular formula C9H11IN2O2 B12072730 5-Iodo-4-((tetrahydro-2H-pyran-4-yl)oxy)pyrimidine

5-Iodo-4-((tetrahydro-2H-pyran-4-yl)oxy)pyrimidine

Cat. No.: B12072730
M. Wt: 306.10 g/mol
InChI Key: BXSAKTGSGIWJSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-4-((tetrahydro-2H-pyran-4-yl)oxy)pyrimidine: is an organic compound with the molecular formula C9H11IN2O2 and a molecular weight of 306.1 g/mol . This compound features a pyrimidine ring substituted with an iodine atom at the 5-position and a tetrahydro-2H-pyran-4-yloxy group at the 4-position. It is primarily used in research and development within the pharmaceutical and chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-4-((tetrahydro-2H-pyran-4-yl)oxy)pyrimidine typically involves the iodination of a pyrimidine precursor followed by the introduction of the tetrahydro-2H-pyran-4-yloxy group. One common method includes the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

Mechanism of Action

The mechanism of action of 5-Iodo-4-((tetrahydro-2H-pyran-4-yl)oxy)pyrimidine is largely dependent on its specific application. In biochemical contexts, it may act as an inhibitor or modulator of specific enzymes or receptors. The iodine atom and the tetrahydro-2H-pyran-4-yloxy group can interact with molecular targets, influencing their activity and function. The exact pathways and molecular targets involved vary based on the specific biological or chemical system being studied .

Comparison with Similar Compounds

Uniqueness:

Biological Activity

5-Iodo-4-((tetrahydro-2H-pyran-4-yl)oxy)pyrimidine (CAS Number: 1354703-65-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of an iodine atom at the 5-position of the pyrimidine ring, which is linked to a tetrahydro-2H-pyran moiety via an ether bond. The molecular formula is C9H11IN2OC_9H_{11}IN_2O.

PropertyValue
Molecular Weight292.10 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
CAS Number1354703-65-3

Antibacterial Properties

Recent studies indicate that compounds similar to this compound exhibit notable antibacterial activity against various strains of bacteria. For instance, compounds with similar structural features have shown effectiveness against both Gram-positive and Gram-negative bacteria. The antibacterial activity is often assessed using methods such as the agar well diffusion method, which measures the zones of inhibition.

Case Study: Antibacterial Efficacy
In a comparative study, derivatives of pyrimidine compounds were tested against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives inhibited bacterial growth significantly more than standard antibiotics like trimethoprim, demonstrating the potential of these compounds in developing new antibacterial agents .

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties, particularly through inhibition of specific kinases involved in cancer cell proliferation. Research has indicated that related compounds can inhibit Class I PI3K enzymes, which play a critical role in cancer signaling pathways.

Research Findings:
A study focusing on pyrimidine derivatives revealed that certain compounds could effectively inhibit tumor cell growth by targeting PI3K pathways. The IC50 values for these compounds ranged from 4.64 to 146.15 µg/mL, indicating varying degrees of potency against different cancer cell lines .

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Kinase Activity : By targeting specific kinases, the compound may disrupt signaling pathways essential for cancer cell survival and proliferation.
  • Bacterial Cell Wall Disruption : The compound may interfere with bacterial cell wall synthesis or function, leading to cell lysis and death.

Properties

Molecular Formula

C9H11IN2O2

Molecular Weight

306.10 g/mol

IUPAC Name

5-iodo-4-(oxan-4-yloxy)pyrimidine

InChI

InChI=1S/C9H11IN2O2/c10-8-5-11-6-12-9(8)14-7-1-3-13-4-2-7/h5-7H,1-4H2

InChI Key

BXSAKTGSGIWJSX-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1OC2=NC=NC=C2I

Origin of Product

United States

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